molecular formula C7H11IO B2570213 6-(Iodomethyl)-5-oxaspiro[2.4]heptane CAS No. 2059971-93-4

6-(Iodomethyl)-5-oxaspiro[2.4]heptane

Cat. No.: B2570213
CAS No.: 2059971-93-4
M. Wt: 238.068
InChI Key: BXKPLCBMQBFODT-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-5-oxaspiro[24]heptane is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a spirocyclic precursor, which is treated with iodine in the presence of a base to facilitate the formation of the iodomethyl group. The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-5-oxaspiro[2.4]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, oxidized derivatives with additional functional groups, and reduced methyl derivatives.

Scientific Research Applications

6-(Iodomethyl)-5-oxaspiro[2.4]heptane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, especially those targeting specific biological pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The iodomethyl group is particularly reactive, allowing for selective modifications and the introduction of new functional groups. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane-4,4-dione: This compound shares a similar spirocyclic structure but includes sulfur and nitrogen atoms, which can alter its reactivity and applications.

    2-oxa-1-azaspiro[bicyclo[3.2.0]]heptanes: These compounds also feature a spirocyclic framework but differ in the specific atoms and functional groups present.

Uniqueness

6-(Iodomethyl)-5-oxaspiro[2.4]heptane is unique due to its specific combination of an iodomethyl group and an oxaspirocyclic structure. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKPLCBMQBFODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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